molecular formula C14H15N3O4S2 B6358545 N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide CAS No. 100715-07-9

N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide

Cat. No.: B6358545
CAS No.: 100715-07-9
M. Wt: 353.4 g/mol
InChI Key: VAOLGTQQZARMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide: is a complex organic compound that features a thiazole ring, an acetyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with an ethanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, sulfonyl chlorides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the behavior of thiazole-containing molecules in biological systems.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is a common motif in many drugs, suggesting potential for development into therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiazole ring may also interact with specific protein sites, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)acetamide
  • N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)propionamide

Uniqueness

What sets N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiazole ring and the sulfonamide group allows for a wide range of interactions and applications that similar compounds may not offer.

Properties

IUPAC Name

N-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-8-13(9(2)18)22-14(15-8)17-23(20,21)12-6-4-11(5-7-12)16-10(3)19/h4-7H,1-3H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOLGTQQZARMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.